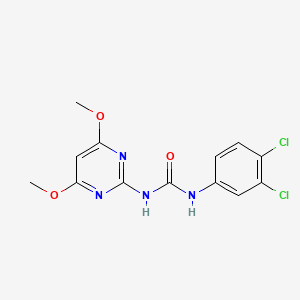
N-(3,4-dichlorophenyl)-N'-(4,6-dimethoxy-2-pyrimidinyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,4-dichlorophenyl)-N'-(4,6-dimethoxy-2-pyrimidinyl)urea, also known as DCPU, is a chemical compound that has been widely studied for its potential use in scientific research. It is a potent inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the de novo synthesis of pyrimidine nucleotides, an essential component of DNA and RNA. DCPU has been shown to have various biochemical and physiological effects, making it a valuable tool for researchers in different fields.
作用机制
N-(3,4-dichlorophenyl)-N'-(4,6-dimethoxy-2-pyrimidinyl)urea acts as a competitive inhibitor of DHODH, binding to the enzyme's active site and preventing the conversion of dihydroorotate to orotate, a key step in the de novo synthesis of pyrimidine nucleotides. This results in a decrease in cellular pyrimidine nucleotide levels, leading to cell cycle arrest and apoptosis in rapidly dividing cells such as cancer cells.
Biochemical and Physiological Effects:
In addition to its inhibitory effect on DHODH, N-(3,4-dichlorophenyl)-N'-(4,6-dimethoxy-2-pyrimidinyl)urea has also been shown to have other biochemical and physiological effects. For example, it has been shown to inhibit the production of reactive oxygen species (ROS) and to modulate the activity of various signaling pathways, including the PI3K/Akt/mTOR pathway and the NF-κB pathway. N-(3,4-dichlorophenyl)-N'-(4,6-dimethoxy-2-pyrimidinyl)urea has also been shown to have anti-inflammatory and immunomodulatory effects.
实验室实验的优点和局限性
One advantage of N-(3,4-dichlorophenyl)-N'-(4,6-dimethoxy-2-pyrimidinyl)urea as a research tool is its high potency and selectivity for DHODH, making it a valuable tool for studying the role of DHODH in various cellular processes. However, one limitation is that N-(3,4-dichlorophenyl)-N'-(4,6-dimethoxy-2-pyrimidinyl)urea can be toxic to cells at high concentrations, and its effects on other cellular processes may complicate the interpretation of experimental results.
未来方向
There are several future directions for research on N-(3,4-dichlorophenyl)-N'-(4,6-dimethoxy-2-pyrimidinyl)urea. One area of interest is the development of N-(3,4-dichlorophenyl)-N'-(4,6-dimethoxy-2-pyrimidinyl)urea analogs with improved potency, selectivity, and pharmacokinetic properties. Another area of interest is the identification of biomarkers that can predict the response to N-(3,4-dichlorophenyl)-N'-(4,6-dimethoxy-2-pyrimidinyl)urea treatment in different diseases. Additionally, N-(3,4-dichlorophenyl)-N'-(4,6-dimethoxy-2-pyrimidinyl)urea may have potential as a combination therapy with other drugs, such as immune checkpoint inhibitors, in the treatment of cancer and other diseases.
合成方法
N-(3,4-dichlorophenyl)-N'-(4,6-dimethoxy-2-pyrimidinyl)urea can be synthesized using various methods, including the reaction between 3,4-dichloroaniline and 4,6-dimethoxypyrimidine-2-amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a base such as triethylamine (TEA). The resulting product is then treated with urea and a base such as potassium carbonate to yield N-(3,4-dichlorophenyl)-N'-(4,6-dimethoxy-2-pyrimidinyl)urea. Other methods involve the use of different starting materials and/or reagents.
科学研究应用
N-(3,4-dichlorophenyl)-N'-(4,6-dimethoxy-2-pyrimidinyl)urea has been used in various scientific research applications, including in the study of cancer, autoimmune diseases, and infectious diseases. DHODH is overexpressed in many cancer cells, and N-(3,4-dichlorophenyl)-N'-(4,6-dimethoxy-2-pyrimidinyl)urea has been shown to inhibit cancer cell growth in vitro and in vivo. N-(3,4-dichlorophenyl)-N'-(4,6-dimethoxy-2-pyrimidinyl)urea has also been studied as a potential treatment for autoimmune diseases such as multiple sclerosis and rheumatoid arthritis, as well as for infectious diseases such as malaria and leishmaniasis.
属性
IUPAC Name |
1-(3,4-dichlorophenyl)-3-(4,6-dimethoxypyrimidin-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Cl2N4O3/c1-21-10-6-11(22-2)18-12(17-10)19-13(20)16-7-3-4-8(14)9(15)5-7/h3-6H,1-2H3,(H2,16,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REGVRGWAWYZPKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC(=N1)NC(=O)NC2=CC(=C(C=C2)Cl)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl2N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dichlorophenyl)-3-(4,6-dimethoxypyrimidin-2-yl)urea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

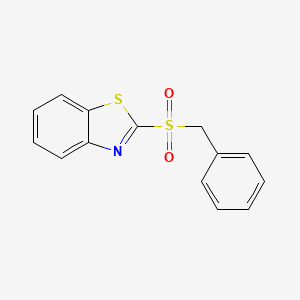
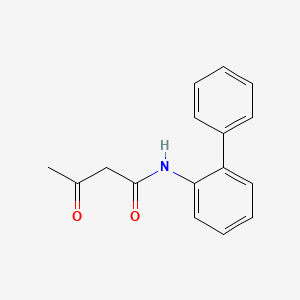
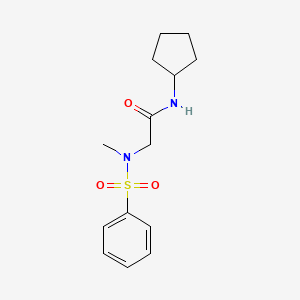

![N-isobutyl-2-{[(2-methylphenoxy)acetyl]amino}benzamide](/img/structure/B5777247.png)
![1-[(4-methoxy-2,5-dimethylphenyl)sulfonyl]-2-methyl-5-nitro-1H-imidazole](/img/structure/B5777259.png)
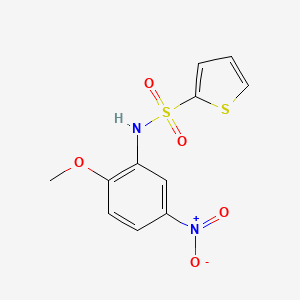
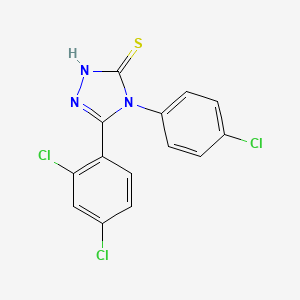
![N-(3-methoxyphenyl)-2-[(6-oxo-1,6-dihydropyrimidin-2-yl)thio]acetamide](/img/structure/B5777274.png)

![5-[(3,5-dimethylphenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5777288.png)


![N-(4-{N-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)carbonyl]ethanehydrazonoyl}phenyl)-5-methyl-2-furamide](/img/structure/B5777303.png)